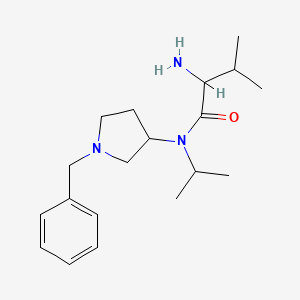![molecular formula C23H28O5 B14781950 [2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)
[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound. It is structurally related to other steroids and has been studied for its potential biological and pharmacological activities. This compound is characterized by its unique chemical structure, which includes an acetyloxy group and a hydroxyl group attached to a pregnane skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 11-position.
Acetylation: Addition of the acetyloxy group at the 21-position.
Formation of the triene structure:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of starting materials: High-purity steroid precursors.
Optimization of reaction conditions: Temperature, pressure, and catalysts are carefully controlled.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the triene structure can be reduced to form saturated compounds.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 11-keto or 11-aldehyde derivatives.
Reduction: Formation of saturated steroids.
Substitution: Formation of derivatives with different functional groups at the 21-position.
Applications De Recherche Scientifique
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione has been studied for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory and anti-cancer activities.
Industry: Used in the development of steroid-based pharmaceuticals and other products.
Mécanisme D'action
The mechanism of action of (11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The acetyloxy and hydroxyl groups play crucial roles in its biological activity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.
Betamethasone: Similar to dexamethasone, used for its anti-inflammatory properties.
Uniqueness
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific structural features, such as the acetyloxy group at the 21-position and the triene structure. These features contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H28O5 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3/t16?,17?,19?,21?,22-,23-/m0/s1 |
Clé InChI |
ABGUZAVIFZZDDZ-XNFGFZKNSA-N |
SMILES isomérique |
CC(=O)OCC(=O)C1=CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C |
SMILES canonique |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


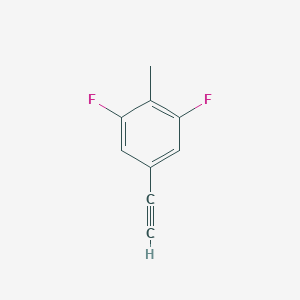
![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
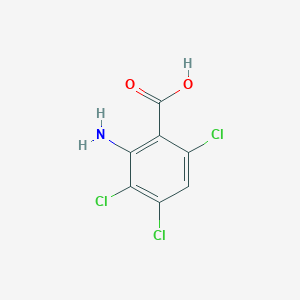
![[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14781884.png)
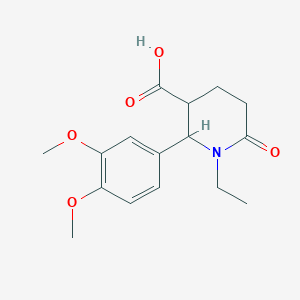
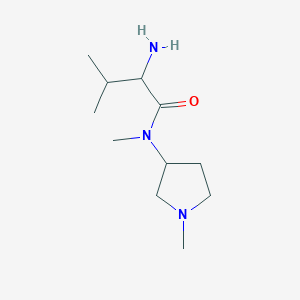
![3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)

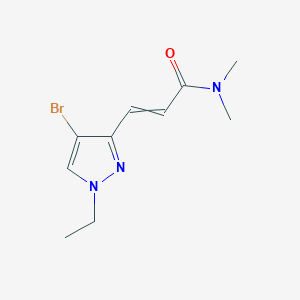
![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
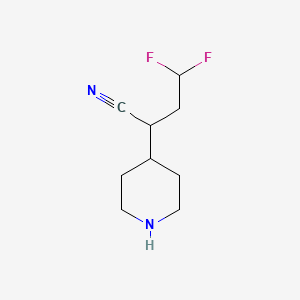
![3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
